molecular formula C13H19ClN2O2 B2590622 1-Methylspiro[indoline-3,3'-piperidin]-2-one CAS No. 1330756-11-0

1-Methylspiro[indoline-3,3'-piperidin]-2-one

Cat. No.: B2590622
CAS No.: 1330756-11-0
M. Wt: 270.76
InChI Key: FBJWYMLXSPFCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylspiro[indoline-3,3'-piperidin]-2-one (CAS 1330756-11-0) is a spirocyclic compound of significant interest in medicinal chemistry and drug discovery, featuring a fused indoline-piperidine core structure . This scaffold serves as a key synthetic intermediate for developing novel bioactive molecules. Research into similar spiro-indoline compounds has demonstrated promising antiproliferative properties against a variety of human cancer cell lines, including MCF7, HCT116, and PaCa2, with some derivatives showing higher efficacy than standard reference drugs . Furthermore, the spiro-indole framework is being investigated for its anti-SARS-CoV-2 properties in viral infection models, highlighting its potential in antiviral research . The compound is also related to derivatives that exhibit multi-targeted inhibitory properties against kinases such as EGFR and VEGFR-2, making it a valuable scaffold for designing targeted therapies . It is commonly characterized as the hydrochloride hydrate salt for enhanced stability and handling, with a molecular weight of 270.76 g/mol and a molecular formula of C13H19ClN2O2 . Recommended storage is in an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. .

Properties

IUPAC Name

1-methylspiro[indole-3,3'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15-11-6-3-2-5-10(11)13(12(15)16)7-4-8-14-9-13/h2-3,5-6,14H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVNSFIYTRKAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylspiro[indoline-3,3’-piperidin]-2-one typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method involves the use of benzenesulfonyl chloride as a reagent under alkaline conditions to obtain the desired spirocyclic structure . The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of spirocyclic compounds like 1-Methylspiro[indoline-3,3’-piperidin]-2-one generally follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methylspiro[indoline-3,3’-piperidin]-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the spirocyclic structure.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Methylspiro[indoline-3,3’-piperidin]-2-one exerts its effects involves its interaction with specific molecular targets. Studies have shown that derivatives of this compound can bind to proteins such as cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR), inhibiting their activity and thereby exerting antiproliferative effects . Molecular docking studies have revealed strong binding affinities and appropriate binding poses, suggesting a potential for further development as a therapeutic agent.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Spiroindoline derivatives differ in their spiro-connected heterocycles (piperidine, pyrrolidine, or pyrrolizine) and substituents, which influence their physicochemical and biological properties.

Compound Name Spiro Ring System Key Substituents Molecular Weight (g/mol) Reference
1-Methylspiro[indoline-3,3'-piperidin]-2-one Piperidine Methyl (N1') 202.26
1'-Benzylspiro[indoline-3,4'-piperidin]-2-one Piperidine Benzyl (N1') 292.38
1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one Pyrrolidine Pivaloyl (N1') 272.34
6-Fluorospiro[indoline-3,4'-piperidin]-2-one Piperidine Fluoro (C6 of indoline) 238.27 (HCl salt)
Spiro[indoline-3,3'-pyrrolizin]-2-one Pyrrolizine None (parent structure) ~250–300 (varies)

Key Observations :

  • Electron-withdrawing groups : Fluorine at C6 () may improve metabolic stability and binding affinity in drug-receptor interactions.

Key Observations :

  • High yields (≥80%) are achievable in cycloaddition reactions (e.g., ), whereas oxidative coupling methods (e.g., ) show lower efficiency due to steric hindrance from bulky groups.
  • Methyl and nitro substituents stabilize intermediates, improving reaction outcomes .

Key Observations :

  • The spirooxindole scaffold is privileged in drug discovery due to its conformational rigidity and ability to mimic peptide turn structures .
  • Nitro and indole substituents enhance antibacterial activity by promoting redox cycling or membrane interaction .

Biological Activity

1-Methylspiro[indoline-3,3'-piperidin]-2-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This compound features an indoline and piperidine ring system, which contributes to its diverse pharmacological properties.

Anticancer Properties

Research indicates that derivatives of spiro[indoline-3,3'-piperidin]-2-one exhibit notable anticancer activity. For instance, a study highlighted the efficacy of a specific derivative, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one, which demonstrated significant cytotoxic effects against various cancer cell lines.

Cholinesterase Inhibition

Compounds related to this compound have shown promising cholinesterase inhibitory properties. A recent study reported that several synthesized compounds exhibited selective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's . The selectivity index for these compounds was calculated using the formula:

 Inhibition=[1(correctedA/correctedB)]×100\text{ Inhibition}=[1-(correctedA/correctedB)]\times 100

Anti-inflammatory Effects

In addition to its anticancer and cholinesterase inhibitory activities, spiro[indoline-3,3'-piperidin]-2-one derivatives have been explored for their anti-inflammatory properties. Certain compounds have shown effectiveness in reducing inflammation markers in vitro, indicating their potential utility in inflammatory diseases .

Table of Biological Activities

Activity Compound Effect Reference
Anticancer6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]Significant cytotoxicity
Cholinesterase InhibitionVarious derivativesSelective inhibition
Anti-inflammatorySelected spiro[indoline derivativesReduction in inflammation markers

Study on Cholinesterase Inhibitors

A detailed study focused on the synthesis and evaluation of indoline-based compounds as dual inhibitors of AChE and BChE. Among the tested compounds, one derivative exhibited an IC50 value of 0.45 ± 0.11 μM against isolated 5-lipoxygenase (5-LOX), highlighting its potential as an anti-inflammatory agent . The structure-activity relationship (SAR) analysis revealed that modifications on the indole ring significantly influenced biological activity.

Anticancer Activity Assessment

In another case study, researchers synthesized various spiro[indoline] derivatives and assessed their anticancer potential against different cell lines. The findings indicated that certain modifications enhanced cytotoxic activity, suggesting a pathway for developing new anticancer therapies based on this scaffold .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methylspiro[indoline-3,3'-piperidin]-2-one, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via cyclization of indoline derivatives with piperidine rings. A key route involves using benzenesulfonyl chloride under alkaline conditions, with continuous flow reactors improving yield (79–85%) and purity . Alternative methods include three-component condensations (e.g., Yang et al., 2012) for constructing the spiro framework . Optimization focuses on temperature control (60–80°C), solvent selection (acetonitrile or THF), and catalyst choice (e.g., tetrabutylammonium iodide for halogenated analogs) .

Q. How is the structural characterization of this compound performed?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirms spiro junction connectivity and substituent positions (e.g., δ 1.4–2.1 ppm for piperidine protons) .
  • HRMS : Validates molecular formula (C₁₃H₁₅N₂O; [M+H]⁺ = 215.1184) .
  • X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., spiro C-C bond length ~1.54 Å) .
  • HPLC : Assesses purity (>95% in optimized syntheses) .

Q. What are the primary biological targets of this compound, and how are they identified?

  • Mechanistic Insight : The compound inhibits cyclin-dependent kinases (CDK), c-Met, and EGFR via competitive binding to ATP pockets. Assays include:

  • Kinase Inhibition Assays (IC₅₀ = 0.2–1.8 µM for CDK2) .
  • Cellular Proliferation Studies (e.g., 50% growth inhibition in BEL-7402 hepatoma cells at 10 µM) .
  • Molecular Docking : Predicts binding poses using PDB structures (e.g., EGFR: 1M17) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, substituent addition) alter the compound’s bioactivity?

  • SAR Findings :

Derivative Modification Activity Change Reference
5-Fluoro analogFluorine at C5Enhanced EGFR inhibition (IC₅₀ ↓30%)
4-Bromo analogBromine at C4Improved c-Met selectivity (IC₅₀ = 0.1 µM)
1'-Benzyl analogBenzyl at piperidineReduced cytotoxicity (IC₅₀ ↑5-fold)
  • Methodology : Substituents are introduced via nucleophilic substitution (e.g., NCS for chlorination) or Ugi reactions. Bioactivity shifts are assessed through dose-response curves and target-specific assays .

Q. How can contradictions in reported antiproliferative data across studies be resolved?

  • Data Reconciliation Strategies :

  • Assay Standardization : Use consistent cell lines (e.g., MCF7 vs. PaCa-2) and incubation times (48–72 hrs) .
  • Control for Solubility : DMSO concentration ≤0.1% to avoid false negatives .
  • Target Profiling : Compare inhibition across kinases (CDK vs. VEGFR-2) to clarify selectivity .
    • Case Study : Discrepancies in BEL-7402 activity (IC₅₀ = 10 µM vs. 25 µM) were traced to differences in serum content (10% FBS vs. serum-free) .

Q. What strategies enhance multi-target inhibition (e.g., EGFR and VEGFR-2) while minimizing off-target effects?

  • Design Approach :

  • Hybrid Scaffolds : Integrate pharmacophores from dual inhibitors (e.g., sunitinib) into the spiro core .
  • Dynamic Combinatorial Chemistry : Screen for binding to multiple kinase ATP pockets .
    • Experimental Validation :
  • Kinase Panel Screening : Test against 50+ kinases to identify cross-reactivity .
  • In Vivo Models : Evaluate tumor regression in xenografts (e.g., HT-29 colon cancer) with pharmacokinetic profiling (t₁/₂ = 4–6 hrs) .

Methodological Guidance

Q. What analytical techniques are critical for resolving synthetic intermediates?

  • Workflow :

TLC (Rf = 0.3 in EtOAc/hexane 1:1) monitors reaction progress .

LC-MS identifies byproducts (e.g., des-methyl analogs) .

Prep-HPLC isolates pure intermediates (C18 column, 70% MeOH) .

Q. How can computational tools aid in predicting metabolic stability?

  • In Silico Methods :

  • CYP450 Metabolism Prediction (e.g., StarDrop): Identifies vulnerable sites (e.g., piperidine N-demethylation) .
  • ADMET Modeling : Estimates logP (2.1) and BBB permeability (low) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.